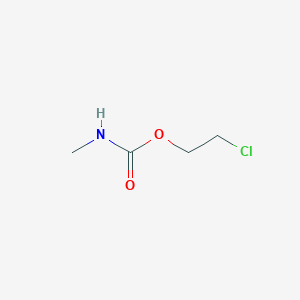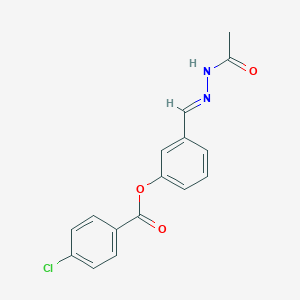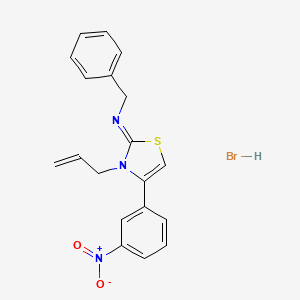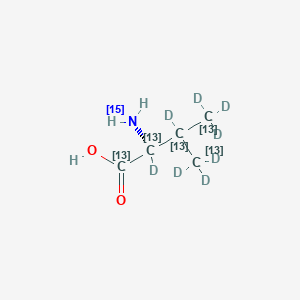
methan(17O)ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methan(17O)ol, also known as methanol with an oxygen-17 isotope, is a variant of methanol where the oxygen atom is the isotope oxygen-17. Methanol is the simplest alcohol, with the chemical formula CH3OH. It is a colorless, volatile liquid with a distinctive odor. This compound is used in various scientific studies due to the unique properties imparted by the oxygen-17 isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methan(17O)ol can be synthesized through several methods:
Steam Reforming of Natural Gas: This involves the conversion of natural gas into synthesis gas (a mixture of hydrogen and carbon monoxide) followed by catalytic conversion into methanol.
Direct Catalytic Oxidation of Methane: Methane is directly oxidized to methanol using catalysts such as copper-based zeolites.
Hydrogenation of Carbon Dioxide: Carbon dioxide is hydrogenated to produce methanol.
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for regular methanol, with the incorporation of oxygen-17 isotope in the process. This can be achieved by using oxygen-17 enriched water in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methan(17O)ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to formaldehyde and further to formic acid.
Reduction: It can be reduced to methane under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like hydrogen halides (HCl, HBr) are commonly used.
Major Products
Oxidation: Formaldehyde, formic acid.
Reduction: Methane.
Substitution: Methyl halides (e.g., methyl chloride).
Scientific Research Applications
Methan(17O)ol has several scientific research applications:
Biology: Employed in metabolic studies to trace the incorporation of methanol in biological systems.
Medicine: Utilized in imaging studies, particularly in magnetic resonance imaging (MRI), due to the magnetic properties of oxygen-17.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals.
Mechanism of Action
The mechanism of action of methan(17O)ol involves its interaction with various molecular targets and pathways:
Oxidation Pathway: This compound is oxidized by enzymes such as alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid.
Reduction Pathway: Involves the reduction of this compound to methane by specific reducing agents.
Substitution Pathway: The hydroxyl group in this compound is replaced by other functional groups through nucleophilic substitution reactions.
Comparison with Similar Compounds
Methan(17O)ol can be compared with other similar compounds such as:
Methanol (CH3OH): The primary difference is the presence of the oxygen-17 isotope in this compound, which imparts unique properties useful in scientific research.
Ethanol (C2H5OH): Ethanol has a longer carbon chain and different physical and chemical properties compared to this compound.
Isopropanol (C3H7OH): Isopropanol has a different structure and is used for different applications compared to this compound.
This compound’s uniqueness lies in its oxygen-17 isotope, making it valuable for specific scientific applications that require isotopic labeling.
Properties
Molecular Formula |
CH4O |
|---|---|
Molecular Weight |
33.042 g/mol |
IUPAC Name |
methan(17O)ol |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i2+1 |
InChI Key |
OKKJLVBELUTLKV-VQEHIDDOSA-N |
Isomeric SMILES |
C[17OH] |
Canonical SMILES |
CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)

![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)

![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)


